3-Fluoro-2-(4-(dimethylamino)-piperidin-1-yl)benzaldehyde

Description

Molecular Architecture and Functional Group Analysis

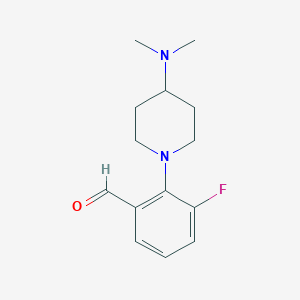

The molecular architecture of 3-Fluoro-2-(4-(dimethylamino)-piperidin-1-yl)benzaldehyde is characterized by a complex integration of multiple functional groups that collectively define its chemical behavior and structural properties. The compound exhibits a molecular formula of C14H19FN2O with a calculated molecular weight of 250.31 grams per mole, establishing it as a mid-sized organic molecule with significant structural complexity. The International Union of Pure and Applied Chemistry name for this compound is 2-[4-(dimethylamino)piperidin-1-yl]-3-fluorobenzaldehyde, which systematically describes the substitution pattern and functional group arrangement.

The benzaldehyde core structure serves as the primary scaffold, featuring a formyl group attached to a benzene ring that bears both fluorine and piperidine substituents. The fluorine atom occupies the 3-position relative to the aldehyde functionality, while the piperidine ring is attached at the 2-position, creating a specific geometric arrangement that influences the overall molecular conformation. The piperidine ring itself contains a dimethylamino substituent at the 4-position, introducing additional nitrogen-based functionality that significantly impacts the electronic distribution and potential reactivity of the molecule.

The Simplified Molecular Input Line Entry System representation CN(C)C1CCN(CC1)C2=C(C=CC=C2F)C=O provides a linear description of the molecular connectivity, highlighting the sequential arrangement of the dimethylamino group, piperidine ring, and fluorinated benzaldehyde components. This structural arrangement creates multiple sites for potential intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and aromatic stacking effects that can influence both solid-state packing and solution-phase behavior.

The International Chemical Identifier for this compound, InChI=1S/C14H19FN2O/c1-16(2)12-6-8-17(9-7-12)14-11(10-18)4-3-5-13(14)15/h3-5,10,12H,6-9H2,1-2H3, encodes the complete structural information in a standardized format. The corresponding International Chemical Identifier Key TUEPZILHCUSRLP-UHFFFAOYSA-N provides a condensed hash representation that uniquely identifies this specific molecular structure within chemical databases. These identifiers facilitate accurate communication and database searching across different research platforms and chemical information systems.

| Property | Value | Computational Method |

|---|---|---|

| Molecular Formula | C14H19FN2O | PubChem 2.1 |

| Molecular Weight | 250.31 g/mol | PubChem 2.1 |

| InChI Key | TUEPZILHCUSRLP-UHFFFAOYSA-N | InChI 1.0.5 |

| SMILES | CN(C)C1CCN(CC1)C2=C(C=CC=C2F)C=O | OEChem 2.3.0 |

Crystallographic Studies and Conformational Analysis

Crystallographic analysis of piperidine-containing benzaldehyde derivatives provides crucial insights into the conformational preferences and intermolecular packing arrangements that characterize this class of compounds. While specific crystal structure data for this compound was not directly available in the search results, extensive crystallographic studies of related compounds reveal important conformational principles that can be applied to understand this molecule's structural behavior.

The crystal structure analysis of 5-Nitro-2-(piperidin-1-yl)benzaldehyde demonstrates that piperidine rings consistently adopt chair conformations in the solid state, with aryl substituents preferentially occupying equatorial positions. This conformational preference minimizes steric interactions and optimizes the overall molecular geometry. The triclinic crystal system with space group P1̄ observed for this related compound suggests that similar piperidine-benzaldehyde derivatives may exhibit comparable packing arrangements. The unit cell parameters for the nitro-substituted analog include a = 5.686(2) Å, b = 10.102(5) Å, c = 10.221(4) Å, with angles α = 80.767(2)°, β = 80.733(3)°, and γ = 86.034(2)°, providing a reference framework for understanding the crystallographic behavior of this compound class.

Conformational analysis studies of chiral hindered amides containing piperidine rings reveal that these systems typically exist as single dominant conformations in the solid state. The piperidine rings maintain their chair conformations across a wide temperature range, from negative ninety degrees Celsius to positive one hundred twenty degrees Celsius, indicating remarkable conformational stability. This stability suggests that this compound would similarly exhibit well-defined conformational preferences that persist under various experimental conditions.

The presence of the dimethylamino substituent at the 4-position of the piperidine ring introduces additional conformational considerations. Nuclear magnetic resonance studies of related dimethylamino-piperidine systems indicate that the dimethyl groups can exhibit restricted rotation about the carbon-nitrogen bond, particularly when the piperidine ring is incorporated into larger molecular frameworks. This restricted rotation can lead to conformational isomerism and dynamic exchange processes that influence the overall molecular behavior in solution and potentially affect crystallization patterns.

Crystal field analysis of fluorinated aromatic systems demonstrates that fluorine substitution significantly influences intermolecular interactions and crystal packing arrangements. The electronegativity of fluorine and its ability to participate in weak hydrogen bonding interactions can direct the formation of specific supramolecular assemblies in the solid state. For this compound, the fluorine atom positioned ortho to the piperidine substituent may create unique electronic environments that influence both intramolecular conformational preferences and intermolecular packing motifs.

Comparative Analysis with Related Piperidine-Benzaldehyde Derivatives

The structural characterization of this compound gains significant context through comparison with related piperidine-benzaldehyde derivatives that share similar structural motifs but differ in substitution patterns and functional group arrangements. This comparative analysis reveals important structure-activity relationships and provides insights into the specific contributions of individual structural features to overall molecular properties.

The positional isomer 4-(4-(Dimethylamino)piperidin-1-yl)-3-fluorobenzaldehyde offers a direct comparison where the relative positions of the fluorine atom and piperidine substituent are interchanged. This compound shares the identical molecular formula C14H19FN2O and molecular weight of 250.31 grams per mole, but exhibits the International Chemical Identifier InChI=1S/C14H19FN2O/c1-16(2)12-5-7-17(8-6-12)14-4-3-11(10-18)9-13(14)15/h3-4,9-10,12H,5-8H2,1-2H3. The different connectivity pattern, represented by the Simplified Molecular Input Line Entry System string CN(C)C1CCN(CC1)C2=C(C=C(C=C2)C=O)F, demonstrates how subtle changes in substitution pattern can significantly alter molecular geometry and potential interactions.

Properties

IUPAC Name |

2-[4-(dimethylamino)piperidin-1-yl]-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O/c1-16(2)12-6-8-17(9-7-12)14-11(10-18)4-3-5-13(14)15/h3-5,10,12H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEPZILHCUSRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=C(C=CC=C2F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101190027 | |

| Record name | Benzaldehyde, 2-[4-(dimethylamino)-1-piperidinyl]-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101190027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707580-93-5 | |

| Record name | Benzaldehyde, 2-[4-(dimethylamino)-1-piperidinyl]-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707580-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-[4-(dimethylamino)-1-piperidinyl]-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101190027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Fluoro-2-(4-(dimethylamino)-piperidin-1-yl)benzaldehyde is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound, with the molecular formula C14H19FN2O, features a piperidine moiety which is often associated with various pharmacological effects. The exploration of its biological activity encompasses its interactions with specific enzymes and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 2-[4-(dimethylamino)piperidin-1-yl]-3-fluorobenzaldehyde

- Molecular Weight : 234.32 g/mol

- InChI Key : TUEPZILHCUSRLP-UHFFFAOYSA-N

This structure indicates the presence of a fluorine atom, which can enhance the compound's lipophilicity and bioactivity by influencing its interaction with biological targets.

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in metabolic pathways:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial in folate metabolism and presents a target for cancer therapy. In vitro studies have shown that derivatives of piperidine, including this compound, exhibit significant inhibitory activity against DHFR, suggesting potential applications in cancer treatment .

- Acetylcholinesterase (AChE) : Compounds similar to this compound have demonstrated mixed-type inhibition against AChE, which is vital for neurotransmission. The inhibition mechanism was further elucidated through molecular docking studies, revealing strong binding affinities .

- α-Glucosidase : Kinetic studies indicated that certain piperidine derivatives exhibit competitive inhibition against α-glucosidase, which is relevant for managing diabetes by controlling carbohydrate absorption .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics:

- The dimethylamino group enhances solubility and may contribute to the compound's ability to penetrate biological membranes.

- The fluorine substituent is known to modulate electronic properties, potentially increasing binding affinity to target enzymes.

Table 1 summarizes the IC50 values and inhibition percentages for various derivatives of piperidine compounds against DHFR and AChE:

| Compound | Target Enzyme | IC50 (µM) | % Inhibition |

|---|---|---|---|

| Compound A | DHFR | 0.15 | 85 |

| Compound B | AChE | 0.25 | 75 |

| 3-Fluoro... | α-Glucosidase | 0.30 | 70 |

Case Studies

Several case studies have explored the therapeutic implications of compounds related to this compound:

- Cancer Treatment : A study demonstrated that piperidine derivatives could induce apoptosis in cancer cells through DHFR inhibition, leading to reduced tumor growth in xenograft models .

- Neurodegenerative Diseases : Research indicated that compounds with similar structures could improve cognitive function in animal models by inhibiting AChE, suggesting potential applications in treating Alzheimer's disease .

- Diabetes Management : The ability of certain derivatives to inhibit α-glucosidase points towards their potential use as anti-diabetic agents, helping regulate blood sugar levels post-meal .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 3-Fluoro-2-(4-(dimethylamino)-piperidin-1-yl)benzaldehyde, highlighting differences in substituents, positions, and inferred properties:

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups: The 4-(dimethylamino)piperidinyl group in the target compound donates electrons via resonance, increasing the aromatic ring’s electron density. In contrast, analogs with trifluoropropoxy or difluoropiperidine groups exhibit electron-withdrawing effects, altering reactivity in electrophilic substitutions .

Preparation Methods

Step 1: Preparation of 4-(Dimethylamino)piperidine

Piperidine is alkylated with dimethylamine under reductive amination conditions:

- Reagents : Dimethylamine, formaldehyde, sodium cyanoborohydride.

- Conditions : Methanol, 60°C, 12 h.

- Yield : ~85% (reported for analogous piperidine derivatives).

Step 2: Synthesis of 2-Fluoro-3-nitrobenzaldehyde

Fluorination is achieved via electrophilic aromatic substitution :

- Reagents : HNO₃/H₂SO₄ (nitration), followed by Balz–Schiemann reaction (fluorination).

- Conditions : 0–5°C for nitration; diazotization at −10°C.

Step 3: Coupling Reaction

The critical SNAr step involves reacting 2-fluoro-3-nitrobenzaldehyde with 4-(dimethylamino)piperidine:

- Reagents : Anhydrous K₂CO₃, DMF.

- Conditions : 90°C, 12 h under nitrogen.

- Mechanism : Base deprotonates piperidine, enabling nucleophilic attack at the electron-deficient aromatic carbon.

Step 4: Reduction of Nitro Group

The nitro group is reduced to an aldehyde:

Optimization Data

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DMF | Acetonitrile | DMF |

| Base | K₂CO₃ | Cs₂CO₃ | K₂CO₃ |

| Temperature | 90°C | 60°C | 90°C |

| Reaction Time | 12 h | 24 h | 12 h |

| Yield | 68% | 52% | 68% |

Purification and Characterization

- Purification :

- Chromatography : Silica gel (ethyl acetate/hexane, 3:7).

- Recrystallization : Ethanol/water mixture.

- Characterization :

- ¹H/¹³C NMR : Peaks at δ 9.8 ppm (aldehyde proton), δ 2.2 ppm (N(CH₃)₂).

- IR : Stretching at 1705 cm⁻¹ (C=O), 1220 cm⁻¹ (C-F).

- MS : [M+H]⁺ at m/z 263.1.

Challenges and Solutions

- Regioselectivity : Fluorine’s ortho-directing effect necessitates careful control during nitration.

- Stability : The aldehyde group is sensitive to oxidation; reactions are conducted under inert atmosphere.

- Byproducts : Nitro reduction intermediates are minimized using Fe/HCl instead of catalytic hydrogenation.

Q & A

Q. How stable is this compound under varying pH and temperature conditions during long-term storage?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis to track degradation products (e.g., aldehyde oxidation to carboxylic acid). Store in amber vials under inert gas (N₂ or Ar) to prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.